1,2,3,3-Tetrafluorobutane
Description
Structure
3D Structure
Properties
CAS No. |
161791-19-1 |
|---|---|
Molecular Formula |
C4H6F4 |
Molecular Weight |
130.08 g/mol |
IUPAC Name |
1,2,3,3-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
InChI Key |
OJTDLWXZZSZUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CF)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways for 1,2,3,3 Tetrafluorobutane
Direct Fluorination and Related Approaches for Aliphatic Systems
Detailed methodologies for the synthesis of 1,2,3,3-Tetrafluorobutane via direct fluorination of aliphatic systems are not extensively documented in publicly accessible research.
Regioselective and Stereoselective Fluorination Strategies for Butane (B89635) Scaffolds
Specific research detailing the application of regioselective or stereoselective fluorination strategies to produce the precise 1,2,3,3-substitution pattern on a butane scaffold has not been identified. While general methods for the controlled fluorination of various organic molecules exist, their specific application to this target compound, including data on yields, stereochemical control, and reaction conditions, is not available in the reviewed literature.
Precursor Design and Functionalization for this compound Synthesis
There is a lack of published information regarding the specific design, synthesis, and functionalization of precursor molecules tailored for conversion into this compound. Research on analogous but distinct compounds, such as the fluorination of 1,2,3,4-tetrachlorobutane (B46602) to prepare 1,2,3,4-tetrachloro-hexafluoro-butane, has been patented, but similar pathways for this compound are not described. google.com
Mechanistic Investigations of this compound Formation Reactions
Mechanistic studies focusing specifically on the formation of this compound are not present in the available scientific literature.
Elucidation of Reaction Intermediates in Fluorination Processes
There are no specific studies that identify or characterize reaction intermediates involved in the synthesis of this compound. Consequently, data on potential carbocationic, radical, or other transient species in pathways leading to this compound are unavailable.
Kinetic and Thermodynamic Studies of Fluorination Reaction Pathways
A search for kinetic and thermodynamic data pertaining to the formation of this compound yielded no specific results. Research has not been published on the reaction rates, activation energies, or thermodynamic favorability of potential synthetic routes to this molecule.
Derivatization and Transformation of this compound into Advanced Intermediates
Information concerning the use of this compound as a starting material for the synthesis of other advanced chemical intermediates is absent from the reviewed literature. There are no documented derivatization reactions or further transformations of this specific compound.
Lack of Publicly Available Synthetic Methodologies for this compound
Despite a comprehensive review of scientific literature and chemical databases, detailed information regarding the synthetic methodologies and chemical pathways for this compound remains elusive. While the compound is listed in chemical databases such as PubChem, specific methods for its preparation are not described in the available literature. nih.gov
Similarly, information concerning the chemical transformations of other tetrafluorobutane isomers into this compound is not publicly available. Research on the isomerization of fluorinated alkanes is a complex field, and specific conditions or catalysts for the conversion of related isomers like 1,2,3,4-tetrafluorobutane (B14292552) or 2,2,3,3-tetrafluorobutane to the 1,2,3,3-isomer have not been reported.
Furthermore, the utilization of this compound as a precursor or intermediate in the synthesis of fluorinated specialty chemicals is not documented in the current body of scientific and patent literature. While fluorinated butanes, in general, serve as important building blocks in materials science and pharmaceuticals, the specific applications of the 1,2,3,3-isomer are not specified.
Due to the absence of detailed research findings on its synthesis and applications, a comprehensive article on the synthetic methodologies and chemical pathways for this compound cannot be provided at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,3 Tetrafluorobutane
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as 1,2,3,3-tetrafluorobutane, a combination of multinuclear NMR experiments would be essential for a complete structural assignment.
Multinuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift Analysis and Spin-Spin Coupling Constants
A complete NMR analysis of this compound would involve the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ) would indicate the electronic environment of each nucleus, while the spin-spin coupling constants (J) would reveal through-bond connectivity.
¹H NMR: The proton spectrum would be expected to show signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as the single proton on the carbon bearing a fluorine atom. The chemical shifts would be influenced by the electronegativity of the neighboring fluorine atoms, generally causing a downfield shift. The multiplicity of each signal, determined by the number of adjacent protons and fluorine atoms, would provide crucial connectivity information.
¹³C NMR: The carbon spectrum would display distinct signals for each of the four carbon atoms in the butane (B89635) chain. The carbon atoms bonded to fluorine would exhibit characteristic shifts and would be split into multiplets due to ¹J(C-F) coupling, which is typically large.
¹⁹F NMR: The fluorine spectrum is particularly informative for fluorinated compounds due to the large chemical shift range of the ¹⁹F nucleus. wikipedia.org Four distinct signals would be expected for the four fluorine atoms in this compound, assuming they are in different chemical environments. The coupling between fluorine nuclei (J(F-F)) and between fluorine and hydrogen nuclei (J(H-F)) would provide valuable data for assigning the stereochemistry of the molecule.
Hypothetical Data Table for NMR Analysis of this compound:
| Atom | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| -CH₃ | 1.0 - 1.5 | Multiplet | J(H-H), J(H-F) |
| -CH₂- | 4.0 - 5.0 | Multiplet | J(H-H), J(H-F) |
| -CHF- | 4.5 - 5.5 | Multiplet | J(H-H), J(H-F) |
| ¹³C | |||
| C1 | 10 - 20 | Multiplet | ¹J(C-H), J(C-F) |
| C2 | 80 - 100 | Multiplet | ¹J(C-H), ¹J(C-F) |
| C3 | 110 - 130 | Multiplet | ¹J(C-F) |
| C4 | 15 - 25 | Multiplet | ¹J(C-H), J(C-F) |
| ¹⁹F | |||
| F at C2 | -180 to -220 | Multiplet | J(F-F), J(F-H) |
| F at C3 (geminal) | -90 to -120 | Multiplet | J(F-F), J(F-H) |
Note: The values in this table are hypothetical and based on general principles of NMR spectroscopy for fluorinated alkanes. Actual experimental values are not available.
Dynamic NMR for Conformational Equilibrium and Hindered Rotation Studies
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and thermodynamics of conformational changes in molecules. uni-regensburg.de For this compound, rotation around the C2-C3 bond would lead to different rotational isomers (conformers). At low temperatures, the interconversion between these conformers might be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer.
By analyzing the changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers to hindered rotation and the relative populations of the different conformers. This information provides insight into the molecule's three-dimensional structure and flexibility.
Vibrational Spectroscopy (Infrared and Raman) and Conformational Isomerism
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure and conformation.
Correlation of Experimental Vibrational Frequencies with Theoretical Predictions
The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its chemical bonds (C-H, C-C, C-F). The frequencies of these vibrations are characteristic of the bond strengths and the masses of the atoms involved.
In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies. researchgate.net Comparing these calculated frequencies with experimental data, if it were available, would allow for a detailed assignment of the observed spectral bands to specific molecular vibrations.
Hypothetical Data Table for Vibrational Frequencies of this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |
| C-H stretch | 2900 - 3000 | IR, Raman |
| C-F stretch | 1000 - 1200 | IR, Raman |
| C-C stretch | 800 - 1100 | IR, Raman |
| CH₂/CH₃ bend | 1350 - 1470 | IR, Raman |
| CF₂ bend | 500 - 700 | IR, Raman |
Note: This table presents hypothetical frequency ranges based on typical values for similar functional groups. Specific calculated or experimental data for this compound is not available.
Analysis of Conformational Isomers through Distinct Vibrational Signatures
Just as with dynamic NMR, vibrational spectroscopy can be used to study conformational isomerism. Different conformers of this compound would have slightly different vibrational frequencies due to their distinct geometries. By analyzing the spectra at different temperatures, it might be possible to identify bands that correspond to specific conformers and to study the equilibrium between them.
Mass Spectrometric Fragmentation Pathways and Ion Chemistry
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic pattern.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is determined by the stability of the resulting ions and neutral fragments. For fluorinated compounds, common fragmentation pathways involve the loss of fluorine atoms, HF, and small alkyl or fluoroalkyl radicals.
Hypothetical Data Table for Mass Spectrometric Fragmentation of this compound:
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 130 | [C₄H₆F₄]⁺ | - |
| 111 | [C₄H₆F₃]⁺ | F |
| 110 | [C₄H₅F₄]⁺ | H |
| 81 | [C₃H₃F₂]⁺ | CHF₂ |
| 69 | [CF₃]⁺ | C₃H₆F |
| 51 | [CHF₂]⁺ | C₃H₅F₂ |
Note: This table lists plausible fragment ions based on the fragmentation patterns of similar fluorinated alkanes. No experimental mass spectrum for this compound is publicly available.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Research Samples
High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. nih.govnih.govresearchgate.net For a research sample suspected to be this compound, HRMS would be employed to distinguish its elemental composition, C4H6F4, from other potential isobaric (same nominal mass) species.
The theoretical exact mass of the molecular ion of this compound can be calculated using the monoisotopic masses of its constituent atoms:
| Element | Monoisotopic Mass (Da) |
| Carbon-12 | 12.000000 |
| Hydrogen-1 | 1.007825 |
| Fluorine-19 | 18.998403 |
Based on these values, the expected exact mass of the [M]+• ion of C4H6F4 is 130.0405 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical mass, typically within a few parts per million (ppm) mass accuracy, would provide strong evidence for the assigned molecular formula.
To illustrate the discriminatory power of HRMS, consider a hypothetical analysis of a sample containing this compound. The instrument would be calibrated to ensure high mass accuracy. The resulting data would be compared against a database of possible molecular formulas within the measured mass range.
Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Theoretical Exact Mass (Da) | Measured m/z | Mass Error (ppm) | Molecular Formula |
| 130.0405 | 130.0403 | -1.54 | C4H6F4 |
| 130.0578 | C5H8O3 | ||
| 130.0684 | C6H10N2O |
In this hypothetical scenario, the measured m/z of 130.0403 is well within an acceptable mass error for the molecular formula C4H6F4, thus confirming the elemental composition of the analyte as this compound.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies of Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. wikipedia.org In an MS/MS experiment, the molecular ion of this compound ([C4H6F4]+•, m/z 130) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
Based on the structure of this compound (CH3-CHF-CF2-CH3), several fragmentation pathways can be postulated. The relative abundance of the resulting fragment ions would depend on their stability.
Postulated Fragmentation Pathways and Major Product Ions for this compound
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |
| 130 | Loss of HF | 110 | HF |
| 130 | Cleavage of C2-C3 bond | 81 | C2H3F |
| 130 | Cleavage of C1-C2 bond | 69 | C2H5F |
| 130 | Loss of a methyl group | 115 | CH3 |
| 110 | Loss of HF | 90 | HF |
The study of these fragmentation mechanisms provides insights into the gas-phase ion chemistry of this compound. For instance, the observation of a prominent ion at m/z 110 would suggest a facile loss of hydrogen fluoride (B91410), a common fragmentation pathway for many fluorinated compounds. The relative intensities of ions resulting from C-C bond cleavages can help to deduce the connectivity of the carbon skeleton.
Further research employing MS/MS would be crucial to experimentally validate these proposed fragmentation pathways and to build a comprehensive spectral library for the confident identification of this compound in complex matrices.
Computational and Theoretical Chemistry of 1,2,3,3 Tetrafluorobutane
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental in elucidating the electronic structure and bonding characteristics of fluorinated hydrocarbons. These approaches, ranging from Density Functional Theory (DFT) to ab initio methods, offer a powerful lens through which to view the intricate interplay of atoms and electrons within 1,2,3,3-tetrafluorobutane.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying fluorinated alkanes. researchgate.netroyalsocietypublishing.org DFT calculations are instrumental in determining the equilibrium geometry, bond lengths, bond angles, and relative energies of different isomers and conformers of this compound.
Commonly employed functionals for such investigations include the M05-2X and M06, which are known for their robust performance in describing non-covalent interactions that are critical in fluorinated systems. nih.gov The choice of basis set is also crucial, with Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets such as cc-pVTZ often being used to ensure a proper description of the electronic structure. nih.gov
For fluorinated butanes, DFT calculations can predict the most stable geometric arrangements of the atoms. These calculations involve an iterative process to find the minimum energy structure on the potential energy surface. The stability of this compound can be assessed by comparing its calculated energy to that of its isomers or related fluorinated compounds. While specific DFT studies on this compound are not widely available, the methodologies are well-established from research on analogous molecules like 2,3-difluorobutane (B14755600) and 1,3-difluorinated alkanes. nih.govresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Fluorinated Alkane Studies This table is generated based on methodologies reported for similar compounds and represents a typical computational approach.
| Functional | Basis Set | Common Application |
| M06 | cc-pVTZ | Conformational analysis and energy calculations nih.gov |
| M05-2X | 6-311+G(d,p) | Conformational profiles and population analysis nih.gov |
| B3LYP | 6-31G** | Geometry optimization and IR spectra prediction researchgate.net |
Ab Initio Methods for Describing Electron Distribution and Bonding Characteristics
Ab initio methods, which solve the electronic Schrödinger equation from first principles without empirical parameters, provide a highly accurate description of electron distribution and bonding. wikipedia.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer a hierarchy of accuracy for probing the electronic nature of molecules like this compound. arxiv.org
These calculations can yield detailed information on:
Electron Density Distribution: Mapping the electron density reveals the regions of high and low electron concentration, which is fundamental to understanding chemical reactivity and intermolecular interactions.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and susceptibility to nucleophilic or electrophilic attack.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges, illustrating the electron-withdrawing effect of the fluorine atoms and the resulting polarity of the C-F and C-H bonds. nih.gov
Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be applied to characterize the nature of the chemical bonds (e.g., covalent vs. ionic character) based on the topology of the electron density.
While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for obtaining a more precise understanding of the electronic effects that govern the structure and properties of this compound. arxiv.org
Conformational Analysis and Potential Energy Surfaces of Fluorinated Butanes
The presence of multiple C-C single bonds in this compound allows for rotation around these bonds, leading to various spatial arrangements known as conformations. The study of these conformations and the energy associated with them is crucial for understanding the molecule's physical and chemical behavior.
The rotation around the C-C bonds in fluorinated butanes is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as the gauche effect associated with fluorine atoms. researchgate.net The potential energy surface (PES) along the dihedral angles of the carbon backbone can be explored computationally to identify stable conformers (energy minima) and transition states (saddle points).
Computational studies on related molecules, such as 2,3-difluorobutane and perfluoro-n-butane, have revealed intricate torsional potentials. For instance, in perfluoro-n-butane, the lowest energy conformations are not the traditional anti (180°) or gauche (±60°) structures, but rather chiral minima slightly offset from the anti position. epfl.ch This is due to the complex electrostatic and steric interactions between the fluorine atoms. A similar complexity is expected for this compound.
A systematic scan of the dihedral angles, typically in 10-15 degree increments, followed by a constrained geometry optimization at each step, can generate the torsional potential energy profile. molssi.org From this profile, the relative energies of the different rotational isomers (rotamers) can be determined, and their populations at a given temperature can be estimated using the Boltzmann distribution.
Table 2: Illustrative Conformational Data for a Fluorinated Butane (B89635) Analogue (2,3-difluorobutane) This table presents data for a related molecule to illustrate the type of information obtained from conformational analysis.
| Conformer | Dihedral Angle (F-C-C-F) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 0.5 - 1.5 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational space of molecules over time. core.ac.uk By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of this compound, including the transitions between different conformations.
In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. For fluorinated alkanes, force fields like DREIDING or OPLS (Optimized Potentials for Liquid Simulations) can be employed. researchgate.netnih.gov The simulation is typically run for a duration of nanoseconds to microseconds, during which the trajectory of each atom is recorded.
Analysis of the MD trajectory can provide valuable information about:
Conformational Preferences: By analyzing the distribution of dihedral angles over the course of the simulation, the most populated conformational states can be identified.
Transition Rates: The frequency of transitions between different conformers can be calculated, providing insights into the energy barriers separating them.
Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as enthalpy, entropy, and free energy associated with different conformational states.
A study on 1,1,1,3,3-pentafluorobutane (B1294926) utilized the DREIDING force field to investigate its thermodynamic and structural properties, showcasing the utility of MD simulations for understanding complex fluorinated molecules. researchgate.netarxiv.org
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and for identifying the molecule.
Infrared (IR) and Raman Spectroscopy: DFT calculations are widely used to predict vibrational frequencies and intensities. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the normal modes of vibration can be determined. The resulting predicted IR and Raman spectra can be compared with experimental data to confirm the molecular structure. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another important application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The prediction of spin-spin coupling constants is also possible, providing further detail for spectral assignment. Large datasets of computationally generated NMR and IR spectra are becoming increasingly available, highlighting the maturity of these predictive methods. chemrxiv.orgnih.govresearchgate.net
Table 3: Overview of Computational Methods for Spectroscopic Prediction
| Spectroscopy | Computational Method | Predicted Parameters |
| IR/Raman | DFT Frequency Calculation | Vibrational Frequencies, Intensities |
| NMR | DFT with GIAO | Chemical Shifts, Coupling Constants |
Theoretical NMR Shielding Constants and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structure elucidation and for understanding the electronic environment of nuclei. For fluorinated compounds like this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra are of particular interest.
Methodology
The primary method for calculating NMR shielding constants is Density Functional Theory (DFT), often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comruc.dk The choice of functional and basis set is crucial for obtaining accurate results. For fluorinated molecules, functionals like B3LYP or variations that include dispersion corrections are common. mdpi.comruc.dk Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets like aug-cc-pVTZ, are frequently employed to accurately describe the electronic structure around the fluorine and carbon atoms. mdpi.comworktribe.com
Calculations would first involve optimizing the molecular geometry of this compound to find its lowest energy conformation. Subsequently, the NMR shielding tensors for each nucleus are calculated. These absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory. worktribe.com
Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. These calculations are more computationally demanding but provide valuable data for detailed spectral interpretation.
Illustrative Data
The following table provides an example of how theoretical NMR data for a fluorinated butane might be presented. The values are hypothetical and serve to illustrate the type of information generated from such calculations.
| Nucleus | Calculated Absolute Shielding (ppm) | Reference Shielding (ppm) | Calculated Chemical Shift (δ, ppm) |
| H¹ (on C1) | 30.8 | 31.9 (TMS) | 1.1 |
| H² (on C2) | 27.4 | 31.9 (TMS) | 4.5 |
| C¹ | 175.2 | 188.1 (TMS) | 12.9 |
| C² | 110.5 | 188.1 (TMS) | 77.6 |
| C³ | 95.3 | 188.1 (TMS) | 92.8 |
| C⁴ | 170.1 | 188.1 (TMS) | 18.0 |
| F¹ (on C2) | -85.6 | 0 (CFCl₃) | -85.6 |
| F² (on C3) | -102.3 | 0 (CFCl₃) | -102.3 |
Simulated Vibrational Spectra and Infrared/Raman Intensities
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is fundamental for identifying molecular structures and functional groups. Computational methods can simulate these spectra with a high degree of accuracy.
Methodology
The standard approach for simulating vibrational spectra is to perform a frequency calculation on the optimized geometry of the molecule. This is typically done using DFT methods, similar to those used for NMR calculations. The calculation yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. wisc.edunih.gov
The output of these calculations includes not only the frequencies (usually in cm⁻¹) but also the IR intensities and Raman activities for each vibrational mode. IR intensities are related to the change in the dipole moment during a vibration, while Raman activities are related to the change in polarizability.
It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to better match experimental data, which inherently includes anharmonic effects. nih.gov The simulated IR and Raman spectra can then be generated by fitting the calculated frequencies and intensities with a line-shape function, such as a Lorentzian or Gaussian function. nih.gov
Illustrative Data
Below is a sample table of calculated vibrational frequencies and intensities for a hypothetical fluorinated alkane, demonstrating the expected output from a computational analysis of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 3015 | 2955 | 25.4 | 15.2 | C-H Stretch |
| 2 | 2980 | 2920 | 18.1 | 12.8 | C-H Stretch |
| 3 | 1450 | 1421 | 10.5 | 5.6 | C-H Bend |
| 4 | 1250 | 1225 | 150.2 | 8.1 | C-F Stretch |
| 5 | 1180 | 1156 | 185.7 | 7.5 | C-F Stretch |
| 6 | 1100 | 1078 | 95.3 | 6.3 | C-C Stretch |
| 7 | 850 | 833 | 45.1 | 3.2 | C-F Bend |
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, including decomposition pathways, atmospheric reactions, and synthetic transformations. For a hydrofluorocarbon like this compound, computational studies would likely focus on its thermal stability and atmospheric fate.
Methodology
The elucidation of a reaction mechanism involves identifying the reactants, products, and any intermediates or transition states on the potential energy surface. Quantum mechanical methods, particularly DFT, are used to locate the geometries of these species and calculate their energies.
A common application is the study of thermal decomposition. For example, the unimolecular decomposition of a fluorinated butane could proceed through the elimination of hydrogen fluoride (B91410) (HF). nih.gov Computational chemists would model this process by locating the transition state structure for HF elimination. The energy difference between the reactant and the transition state gives the activation energy, which is a key parameter in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactant and the desired products. nih.gov
Another important area of study is atmospheric chemistry. The reaction of this compound with hydroxyl (•OH) radicals is a likely primary degradation pathway in the troposphere. Computational studies can model this reaction by calculating the activation barriers for hydrogen abstraction from different positions on the butane backbone. The position with the lowest activation energy will be the most likely site of initial attack by the •OH radical.
Illustrative Reaction Pathway: HF Elimination
A plausible, computationally explorable decomposition pathway for this compound is the 1,2-elimination of HF to form a fluorinated butene. The reaction can be summarized as:
CH₃-CF₂-CHF-CH₂F → CH₃-CF=CF-CH₂F + HF
Computational analysis would provide the following energetic details:
| Species | Relative Energy (kcal/mol) |
| This compound (Reactant) | 0.0 |
| Transition State | +75.2 |
| Products (Fluorobutene + HF) | +25.8 |
This data indicates that the reaction is endothermic and has a significant activation energy barrier, suggesting that this compound would be thermally stable at moderate temperatures.
Environmental Fate and Atmospheric Chemistry Research of Fluorinated Butanes
Modeling of Atmospheric Lifetimes and Environmental Transport
Atmospheric models are essential tools for estimating the environmental impact of compounds like 1,2,3,3-Tetrafluorobutane. These models integrate kinetic data with global atmospheric circulation patterns to predict the substance's atmospheric lifetime, distribution, and potential for long-range transport.
The foundation for accurate atmospheric modeling is the experimental determination of reaction rate coefficients. Techniques such as laser photolysis-laser induced fluorescence and relative rate methods are employed to measure the rate at which a specific HFC reacts with oxidants like OH radicals and Cl atoms under controlled laboratory conditions. nih.gov
For example, a relative rate method was used to determine the rate coefficients for the reaction of OH radicals and Cl atoms with 3,3,3-trifluoropropanol. nih.gov These experimentally derived coefficients are then used as inputs for atmospheric models.
Once kinetic data are available, they are incorporated into atmospheric models to simulate the behavior of the compound on a larger scale.
Atmospheric Box Models: These are simpler models that treat the atmosphere as a series of well-mixed boxes (e.g., troposphere, stratosphere). They are useful for calculating average atmospheric lifetimes based on reaction rates and average oxidant concentrations. ucar.edu The atmospheric lifetime (τ) of an HFC with respect to reaction with OH is calculated using the formula: τ = 1 / (k[OH]), where k is the reaction rate coefficient and [OH] is the average global concentration of OH radicals. nih.gov
Global Transport Models (CTMs): These are complex three-dimensional models that simulate the movement and chemical transformation of trace gases throughout the atmosphere. bristol.ac.uk They provide a more detailed picture of a compound's distribution, transport pathways, and potential for accumulation in remote regions. Such models have been used to estimate the global budget and distribution of various HFCs. copernicus.org
These models are crucial for estimating key environmental metrics such as Global Warming Potentials (GWPs) and Global Temperature Change Potentials (GTPs) for HFCs. nih.gov
Formation and Characterization of Atmospheric Degradation Products
The atmospheric oxidation of this compound and its analogues leads to the formation of a series of intermediate and final degradation products. The initial reaction with an OH radical forms a fluoroalkyl radical (R•). In the presence of oxygen, this radical is rapidly converted to a peroxy radical (RO₂•).
The subsequent reactions of the peroxy radical, primarily with nitric oxide (NO) and hydroperoxyl radicals (HO₂), lead to the formation of an alkoxy radical (RO•). The fate of this alkoxy radical is critical as it can undergo C-C bond cleavage or reaction with O₂. dtu.dk
For fluorinated butanes, this degradation cascade is expected to produce smaller carbonyl compounds. For example, the oxidation of fluorinated alcohols has been shown to yield aldehydes. nih.gov A common degradation product of many HFCs containing a CF₃ group is trifluoroacetyl fluoride (B91410) (CF₃C(O)F). noaa.gov This compound can be further photolyzed in the stratosphere to produce the highly persistent greenhouse gas tetrafluoromethane (CF₄). noaa.govnoaa.gov Another significant and persistent degradation product that can form from certain HFCs is trifluoroacetic acid (TFA), which is removed from the atmosphere via deposition but is persistent in aquatic environments. researchgate.net
The degradation pathway for a C4 HFC can be summarized as: HFC → Fluoroalkyl Radical → Peroxy Radical → Alkoxy Radical → Carbonyls (e.g., aldehydes, ketones) → Smaller, more oxidized species (e.g., CF₃C(O)F, TFA).
The identification of these products is typically carried out in simulation chambers using techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the reactants and products over time. nih.gov
Identification of Stable and Transient Fluorinated Intermediates
The atmospheric degradation of this compound is expected to proceed through a sequence of radical reactions, leading to the formation of various transient and stable intermediate species. The initial step is the abstraction of a hydrogen atom by an OH radical. The subsequent reactions with molecular oxygen (O₂) lead to the formation of a peroxy radical (RO₂). This peroxy radical can then react with nitric oxide (NO) or other peroxy radicals to form an alkoxy radical (RO), which is a key intermediate in the formation of stable degradation products.
Based on the atmospheric chemistry of similar HFCs, the following intermediates are anticipated in the degradation of this compound:
Fluorinated Alkyl Radicals: The initial reaction with OH radicals will produce a fluorinated butyl radical. The position of hydrogen abstraction will determine the specific isomer of the radical formed.
Fluorinated Peroxy Radicals (RO₂): These are formed rapidly by the reaction of the initial alkyl radical with O₂.
Fluorinated Alkoxy Radicals (RO): These are key intermediates that undergo further reactions, such as C-C bond cleavage or reaction with O₂, to form more stable products.
Carbonyl Compounds: The decomposition of alkoxy radicals is expected to yield various carbonyl compounds. Due to the fluorine substitution, fluorinated aldehydes and ketones are likely to be formed.
Fluorinated Carboxylic Acids: Further oxidation of aldehyde intermediates can lead to the formation of fluorinated carboxylic acids.
The table below summarizes the expected transient and stable intermediates from the atmospheric degradation of this compound.
| Intermediate Type | General Structure | Plausible Examples | Role in Degradation |
| Fluorinated Alkyl Radical | C₄H₅F₄• | •CHF-CHF-CF₂-CH₃, CH₂F-CF•-CF₂-CH₃, etc. | Initial transient species after H-abstraction |
| Fluorinated Peroxy Radical | C₄H₅F₄O₂• | •O₂-CHF-CHF-CF₂-CH₃, CH₂F-CF(O₂•)-CF₂-CH₃, etc. | Key intermediate reacting with NO and HO₂ |
| Fluorinated Alkoxy Radical | C₄H₅F₄O• | •O-CHF-CHF-CF₂-CH₃, CH₂F-CF(O•)-CF₂-CH₃, etc. | Precursor to C-C bond scission and stable products |
| Fluorinated Aldehydes | R-CHO | CHF₂-CHO, CF₃-CHO | Stable degradation products |
| Fluorinated Ketones | R-CO-R' | CF₃-CO-CHF₂ | Stable degradation products |
| Fluorinated Carboxylic Acids | R-COOH | CF₃COOH (Trifluoroacetic acid) | Persistent terminal degradation products |
Mechanistic Studies of Fluorine-Containing Degradation Product Formation
The formation of fluorine-containing degradation products from this compound in the atmosphere is governed by a series of well-established reaction mechanisms for HFCs. The primary pathway is initiated by the reaction with OH radicals, followed by a cascade of oxidation steps.
The generalized mechanism is as follows:
H-atom Abstraction: An OH radical abstracts a hydrogen atom from the this compound molecule, forming a water molecule and a fluorinated butyl radical.
CH₂FCHFCHFCH₃ + •OH → C₄H₅F₄• + H₂O
Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical.
C₄H₅F₄• + O₂ → C₄H₅F₄O₂•
Alkoxy Radical Formation: The peroxy radical can react with nitric oxide (NO) to form an alkoxy radical and nitrogen dioxide (NO₂).
C₄H₅F₄O₂• + NO → C₄H₅F₄O• + NO₂
Alkoxy Radical Decomposition: The fate of the alkoxy radical determines the final stable products. The alkoxy radical can undergo C-C bond cleavage. For a fluorinated butane (B89635), this can lead to smaller fluorinated carbonyl compounds.
For example, a C-C bond cleavage in the C₄H₅F₄O• radical could lead to the formation of a fluorinated aldehyde and a smaller alkyl radical, which would then undergo further oxidation.
The specific degradation products will depend on the initial site of H-atom abstraction and the subsequent C-C bond cleavage pattern in the alkoxy radical. Based on studies of other fluorinated hydrocarbons, it is anticipated that the degradation of this compound will lead to the formation of smaller, more oxidized fluorinated compounds.
The following table outlines the plausible reaction steps and the resulting degradation products.
| Reaction Step | General Equation | Expected Products from this compound |
| Initiation (H-abstraction) | RH + •OH → R• + H₂O | C₄H₅F₄• + H₂O |
| Propagation (Peroxy radical formation) | R• + O₂ → RO₂• | C₄H₅F₄O₂• |
| Propagation (Alkoxy radical formation) | RO₂• + NO → RO• + NO₂ | C₄H₅F₄O• + NO₂ |
| Decomposition (C-C Scission) | RO• → R'• + R''CHO | Fluorinated aldehydes, fluorinated alkyl radicals |
| Termination/Product Formation | Further oxidation of fragments | Carbonyl difluoride (COF₂), Formyl fluoride (HFCO), Trifluoroacetic acid (CF₃COOH), Carbon dioxide (CO₂), Hydrogen fluoride (HF) |
It is important to note that persistent and potentially harmful substances, such as Trifluoroacetic acid (TFA), can be formed as terminal degradation products of many HFCs. epa.gov TFA is highly water-soluble and resistant to further degradation in the environment.
Advanced Analytical Methodologies for 1,2,3,3 Tetrafluorobutane Research
Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment
Gas chromatography (GC) stands as a cornerstone for the analysis of volatile compounds like 1,2,3,3-Tetrafluorobutane. Its high resolving power is essential for separating isomers and assessing the purity of the compound.
Gas Chromatography (GC) with Specialized Detectors
The choice of a suitable capillary column is paramount for the effective separation of this compound from other components in a mixture. Columns with a stationary phase of moderate polarity are often employed for the analysis of fluorinated hydrocarbons. For instance, a trifluoropropyl methyl silicone bonded phase (such as in a DB-210 column) or a polyethylene (B3416737) glycol phase (like in a DB-WAX column) can provide the necessary selectivity for resolving isomers of fluorobutane. The elution order in gas chromatography is influenced by factors such as the analyte's boiling point, molecular weight, and polarity. drawellanalytical.comyoutube.com
The selection of an appropriate detector is equally critical. While a Flame Ionization Detector (FID) is a common choice for organic compounds, its sensitivity to fluorinated hydrocarbons can be lower. Therefore, more specialized detectors are often preferred. An Electron Capture Detector (ECD) exhibits high sensitivity towards halogenated compounds and is a suitable option for detecting this compound. For comprehensive analysis, a Thermal Conductivity Detector (TCD) can also be utilized, as it responds to all compounds, though with lower sensitivity compared to an ECD.
A typical GC analysis of C4 fluoride (B91410) compounds might involve a serial connection of columns, such as OV-225 and SE-54, to achieve the desired separation, with FID being used for detection. nih.gov The method detection limit for similar fluorinated compounds can be in the range of 150 µL/L in real samples. nih.gov
Table 1: Illustrative GC Parameters for Fluorinated Hydrocarbon Analysis
| Parameter | Value |
|---|---|
| Column | DB-210 (30 m x 0.53 mm ID, trifluoropropyl methyl silicone) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 200 - 250 °C |
| Oven Program | Initial temperature of 40-60°C, ramped to 150-200°C |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 250 - 300 °C |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Hyphenated Techniques (e.g., GC-MS, GC-IR) for Mixture Analysis
For unambiguous identification and structural elucidation, hyphenated techniques that couple gas chromatography with spectroscopic detectors are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of complex mixtures containing this compound. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for confident identification. For the analysis of fluorinated compounds, chemical ionization (CI) can be a useful alternative to the more common electron ionization (EI), as it can provide softer ionization and preserve the molecular ion. nih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR) , often utilizing a Fourier Transform Infrared (FTIR) spectrometer, provides complementary structural information. As compounds elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The infrared spectrum reveals the functional groups present in the molecule. This technique is particularly valuable for distinguishing between isomers that may have very similar mass spectra. The coupling of GC with an isotope ratio infrared spectrometer (GC-IRIS) has been successfully used for the carbon isotope analysis of fluorinated organic compounds. rsc.org
Specialized Techniques for Trace Detection and Quantification in Complex Matrices
The detection and quantification of trace levels of this compound in environmental or industrial samples present unique challenges due to the complexity of the sample matrix.
High-Sensitivity Detection Methods for Environmental or Industrial Samples
For the analysis of trace levels of volatile organic compounds (VOCs) like this compound in air or other environmental samples, preconcentration techniques are often necessary. nih.gov These techniques involve trapping the analytes from a large volume of the sample onto a sorbent material, followed by thermal desorption into the GC system.
High-sensitivity detectors are crucial for trace analysis. As mentioned earlier, the Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is a primary choice for detecting trace amounts of fluorinated hydrocarbons. nih.gov
Mass Spectrometry (MS) , especially when operated in selected ion monitoring (SIM) mode, offers excellent sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions that are characteristic of the target analyte, which significantly enhances the signal-to-noise ratio and lowers the detection limits. For the analysis of volatile halogenated compounds in air, a combination of thermal desorption with GC-MS has been shown to achieve detection limits in the parts-per-trillion by volume (pptv) range. researchgate.net
Advanced high-resolution mass spectrometry (HRMS) techniques can provide even greater specificity and sensitivity for the detection of fluorinated compounds in complex matrices. acs.org Furthermore, innovative methods combining solid-phase extraction with high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) are being developed for the sensitive and rapid analysis of total fluorine content in wastewater, which can serve as a screening tool for the presence of fluorinated organic compounds. analytik-jena.comspectroscopyonline.com
Table 2: Comparison of High-Sensitivity Detectors for Trace Fluorinated Compound Analysis
| Detector | Principle | Advantages | Considerations |
|---|---|---|---|
| Electron Capture Detector (ECD) | Measures the decrease in current from a radioactive source caused by electron-capturing analytes. | Extremely sensitive to halogenated compounds. | Response can be non-linear and compound-dependent. |
| Mass Spectrometer (MS) in SIM mode | Monitors specific mass-to-charge ratios characteristic of the analyte. | Highly selective and sensitive, provides structural confirmation. | Requires knowledge of the analyte's mass spectrum. |
| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements, allowing for elemental formula determination. | High specificity, reduces interferences from matrix components. | Higher instrument cost and complexity. |
Future Research Directions and Emerging Academic Applications
The unique structural and electronic properties imparted by fluorine atoms make 1,2,3,3-tetrafluorobutane a compound of significant interest for future research and development. Its specific arrangement of fluorine atoms suggests potential for novel applications in materials science, agrochemicals, and pharmaceuticals. The following sections outline key areas of prospective academic inquiry.
Q & A
Q. What are the primary synthetic routes for 1,2,3,3-tetrafluorobutane, and how can reaction conditions be optimized for yield and purity?
The catalytic dehydrochlorination of HCFC-243fa (1,1,1-trifluoro-3,3-dichloropropane) is a key method for synthesizing this compound. This process involves a multi-step approach:
- Catalytic dehydrochlorination using catalysts like metal fluorides or Lewis acids to produce trans/cis isomers .
- Isomerization of the cis-isomer to the trans-isomer via catalytic treatment, which improves thermodynamic stability .
- HCl recovery and product isolation through fractional distillation or crystallization. Optimization requires tuning catalyst loading (e.g., 5–10 mol%), temperature (150–200°C), and reaction time (4–8 hours) to minimize byproducts like chlorinated intermediates .
Q. How can the crystal structure and molecular geometry of this compound derivatives be characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For example:
- Crystallographic parameters : The monoclinic system (space group P2₁/c) with unit cell dimensions (a = 5.4392 Å, b = 8.6935 Å, c = 12.4123 Å) was determined for 2,2,3,3-tetrafluorobutane-1,4-diol .
- Hydrogen bonding : O–H···O interactions (bond length ~1.85 Å) and C–H···F contacts dominate the packing, analyzed using graph-set theory (e.g., R²²(14) motifs) .
- Refinement methods : Least-squares refinement on F² with R1 = 0.031 and wR2 = 0.085 ensures high precision .
Q. What thermodynamic properties (e.g., melting point, density) are critical for handling this compound in laboratory settings?
Key properties include:
- Melting point : 355.3–356.3 K for 2,2,3,3-tetrafluorobutane-1,4-diol .
- Density : 1.861 Mg/m³, calculated from SC-XRD data .
- Thermal stability : Decomposition temperatures (>400 K) under inert atmospheres, assessed via thermogravimetric analysis (TGA). These properties guide storage conditions (e.g., low-temperature desiccators) and solvent compatibility (e.g., polar aprotic solvents like DMF) .
Advanced Research Questions
Q. How does catalytic isomerization influence the trans/cis ratio of this compound, and what mechanisms drive selectivity?
Isomerization catalysts (e.g., AlF₃ or zeolites) promote equilibrium between trans and cis isomers via π-bond rotation and fluorine-lone-pair interactions .
- Kinetic vs. thermodynamic control : Cis isomers form initially but convert to trans isomers due to lower steric strain and higher thermodynamic stability .
- Catalyst design : Acidic sites on catalysts stabilize transition states, with selectivity monitored via GC-MS or ¹⁹F NMR .
Q. What role do non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) play in the supramolecular assembly of this compound derivatives?
Hydrogen bonding (O–H···O) and C–H···F interactions define the 3D architecture:
- O–H···O bonds : Form infinite chains (C(7) graph-set motif) with donor-acceptor distances of 2.68–2.72 Å .
- Fluorine participation : C–H···F contacts (2.89 Å) contribute to layer stacking, analyzed via Hirshfeld surfaces . These interactions influence solubility, melting behavior, and reactivity in solid-state reactions.
Q. How can researchers resolve contradictions in reported data (e.g., conflicting crystallographic parameters or reaction yields)?
Contradictions arise from methodological variability. Best practices include:
- Replication studies : Reproduce experiments with identical conditions (e.g., catalyst batch, purity of reagents) .
- Data transparency : Share raw diffraction data (*.cif files) and refinement protocols to enable cross-validation .
- Statistical rigor : Use R factors and goodness-of-fit (S) metrics to assess crystallographic reliability .
- Meta-analysis : Compare results across studies while accounting for variables like temperature gradients or instrumental calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
